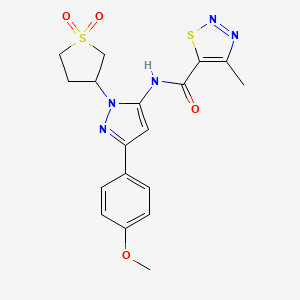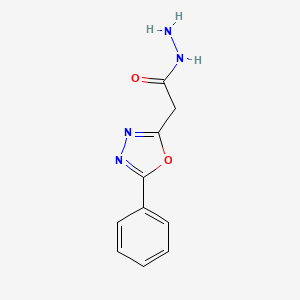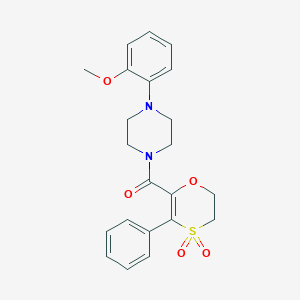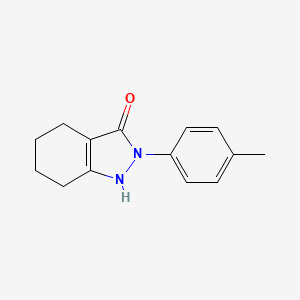![molecular formula C28H30N6 B12210863 4,11,13-Trimethyl-6-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12210863.png)
4,11,13-Trimethyl-6-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,11,13-Trimethyl-6-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3,7,8,10-tetraazatricyclo[7400^{2,7}]trideca-1,3,5,8,10,12-hexaene is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11,13-Trimethyl-6-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene involves multiple steps, including the formation of the core tricyclic structure and the subsequent addition of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
4,11,13-Trimethyl-6-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, 4,11,13-Trimethyl-6-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 4,11,13-Trimethyl-6-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,11,13-Trimethyl-6-{4-[(2-naphthalen-1-yl)methyl]piperazin-1-yl}-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene
- 4,11,13-Trimethyl-6-{4-[(2-methylnaphthalen-2-yl)methyl]piperazin-1-yl}-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene
Uniqueness
The uniqueness of 4,11,13-Trimethyl-6-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene lies in its specific structural arrangement and functional groups. These features confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C28H30N6 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
4,11,13-trimethyl-6-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
InChI |
InChI=1S/C28H30N6/c1-18-9-10-22-7-5-6-8-23(22)24(18)17-32-11-13-33(14-12-32)25-16-21(4)30-28-26-19(2)15-20(3)29-27(26)31-34(25)28/h5-10,15-16H,11-14,17H2,1-4H3 |
InChI Key |
AJWZJZWNAWMLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=CC(=NC5=C6C(=CC(=NC6=NN45)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate](/img/structure/B12210782.png)
![(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B12210795.png)
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-(perfluoropropyl)phenyl)acetamide](/img/structure/B12210798.png)
![6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12210807.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B12210813.png)
![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B12210828.png)


![N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12210837.png)

![N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide](/img/structure/B12210844.png)

![2-cyclopropyl-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole](/img/structure/B12210854.png)

